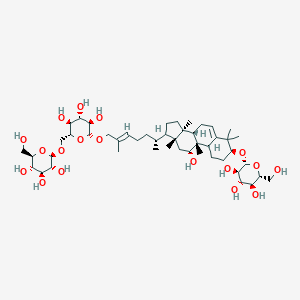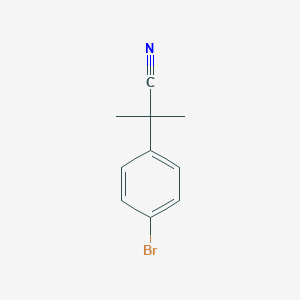
2-(4-Bromophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-methylpropanenitrile is an intermediate in the synthesis of various chemical compounds. Its study is important for understanding its role in different chemical reactions and properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution. For example, the synthesis of a related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, was achieved through these steps and optimized for producing quinoline inhibitors (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been characterized by various techniques like X-ray diffraction and spectroscopy. For instance, the molecular structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was studied using spectroscopic techniques and X-ray diffraction (Demircioğlu et al., 2019).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, such as palladium-catalyzed reactions, which lead to multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004). The presence of bromophenyl groups influences the reaction pathways and outcomes.
Physical Properties Analysis
Physical properties like crystallization, cell dimensions, and structure are key in understanding these compounds. For example, the study of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide provided insights into its crystal structure, showing a four-membered ring with a dihedral angle of 34.0° (Mazhar-ul-Haque et al., 1981).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through reactions like the Reformatsky reaction or by investigating their luminescent properties. The different emissions observed in crystals of similar compounds suggest varied chemical properties influenced by crystal habit and size (Percino et al., 2017).
Applications De Recherche Scientifique
1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Summary of Application : These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Summary of Application : This compound has been synthesized and characterized, and it shows promising antibacterial activity .
- Methods of Application : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The compound is obtained in good yield via a three-step protocol .
3. s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes
- Summary of Application : These compounds are used as bioorthogonal reagents. They are potent, affordable, multifunctional, and programmable .
- Methods of Application : Advanced synthetic chemistry techniques, including transition-metal-catalyzed cross-coupling reactions, C–H activation, photoinduced chemistry, and continuous flow chemistry, have been employed in synthesizing these novel bioorthogonal reagents .
- Results or Outcomes : These reagents factor prominently in strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse electron-demand Diels–Alder (IEDDA) reactions, which are two of the most important classes of bioorthogonal reactions .
4. Phenyliodine(III)diacetate (PIDA)
- Summary of Application : PIDA is widely used as an oxidizing agent in organic synthesis .
- Methods of Application : Applications of PIDA in organic synthesis involve C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations .
- Results or Outcomes : Many new heterocyclic compounds have been created as a result of the extensive usage of hypervalent iodine (III) reagents to generate carbon-carbon, carbon-hetero atom, and hetero-hetero atom bonds .
5. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives
- Summary of Application : These derivatives are used as efficient corrosion inhibitors for C-steel .
- Methods of Application : The efficiency of these inhibitors is evaluated using computational studies .
- Results or Outcomes : The results of these studies can help in the development of more effective corrosion inhibitors .
6. 2-(4-Bromophenyl)-2-methylpropanoic acid
- Summary of Application : This compound is a chemical intermediate used in various organic synthesis .
- Methods of Application : The compound can be synthesized and used in the formation of more complex molecules .
- Results or Outcomes : The outcomes of its use can vary depending on the specific synthesis it is used in .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJLFKRJWUXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440012 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropanenitrile | |
CAS RN |
101184-73-0 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

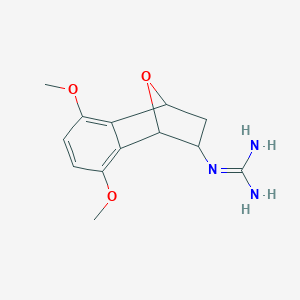
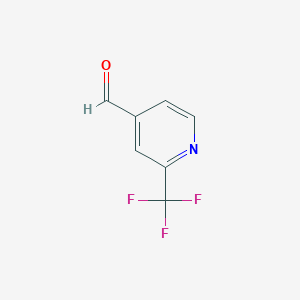
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
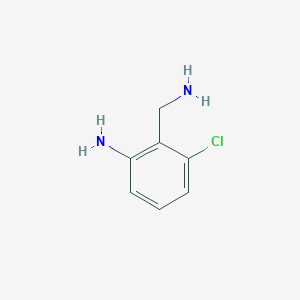
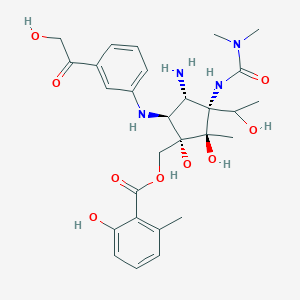
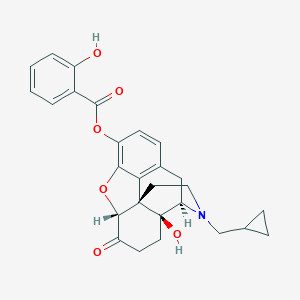
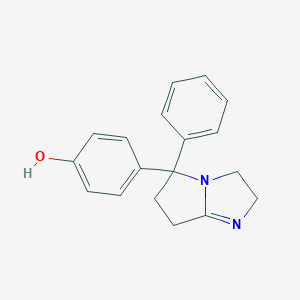
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
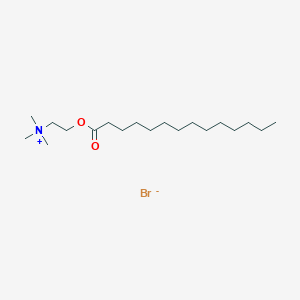
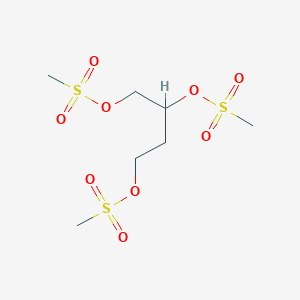
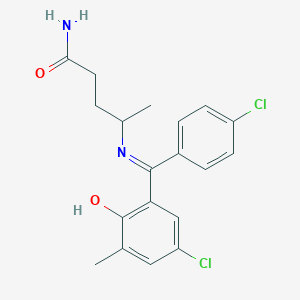
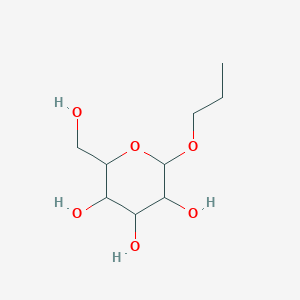
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
